1-Bromo-4-ethoxy-5-fluoro-2-nitrobenzene
Overview
Description
1-Bromo-4-ethoxy-5-fluoro-2-nitrobenzene is a chemical compound with the molecular formula C8H7BrFNO3 . It is used in the synthesis of anti-inflammatory agents .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Yet another method involves the oxidation of primary amines .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromo, ethoxy, fluoro, and nitro substituents . The numbering of substituted benzene derivatives follows the IUPAC nomenclature, prioritizing the functional group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical and Chemical Properties Analysis
This compound appears as a liquid after melting . It has a refractive index ranging from 1.5750 to 1.5780 at 20°C, 589 nm . The color of this compound ranges from clear yellow to brown .Mechanism of Action
The mechanism of action for the reactions of 1-Bromo-4-ethoxy-5-fluoro-2-nitrobenzene involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Properties
IUPAC Name |
1-bromo-4-ethoxy-5-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-4-7(11(12)13)5(9)3-6(8)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTUXDVSRHIWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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